

# Spectroscopic and Analytical Data of (-)-Catechin Gallate: A Technical Overview for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (-)-Catechin gallate

Cat. No.: B1663601

[Get Quote](#)

This guide provides an in-depth overview of the spectroscopic data for **(-)-Catechin gallate**, a significant natural polyphenol widely studied for its potential health benefits. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for acquiring this data, and relevant biochemical pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

## Spectroscopic Data

The structural elucidation and characterization of **(-)-Catechin gallate** are heavily reliant on modern spectroscopic techniques. NMR and MS are indispensable tools for confirming its molecular structure and purity.

While a complete, experimentally verified and assigned NMR dataset for **(-)-Catechin gallate** is not readily available in published literature, a representative dataset can be compiled based on the known spectra of its constituent parts: (-)-catechin and a galloyl moiety. The expected chemical shifts are influenced by the ester linkage. Below are tabulated, predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts.

Table 1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **(-)-Catechin Gallate**

| Atom No.        | Predicted $^{13}\text{C}$ Chemical Shift (ppm) | Predicted $^1\text{H}$ Chemical Shift ( $\delta$ , ppm, Multiplicity, J in Hz) |
|-----------------|--|--|
| Catechin Moiety |  |  |
| 2               | ~79.0  | ~5.0 (d)   |
| 3               | ~67.0  | ~4.2 (m)   |
| 4               | ~28.0  | ~2.6 (dd), ~2.9 (dd)   |
| 4a              | ~100.0   | -  |
| 5               | ~157.0   | -  |
| 6               | ~96.0  | ~6.0 (d, 2.3)  |
| 7               | ~157.5   | -  |
| 8               | ~95.5  | ~6.0 (d, 2.3)  |
| 8a              | ~156.5   | -  |
| 1'              | ~131.0   | -  |
| 2'              | ~115.0   | ~6.9 (d, 2.0)  |
| 5'              | ~116.0   | ~6.8 (d, 8.0)  |
| 6'              | ~120.0   | ~6.7 (dd, 8.0, 2.0)  |
| Gallate Moiety  |  |  |
| 1"              | ~121.0   | -  |
| 2", 6"          | ~110.0   | ~7.0 (s)   |
| 3", 5"          | ~146.0   | -  |
| 4"              | ~139.0   | -  |
| C=O             | ~166.0   | -  |

Note: These are approximate values and can vary based on the solvent and experimental conditions. The assignments are based on data from similar catechin compounds.[\[1\]](#)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of **(-)-Catechin gallate**, confirming its identity. Electrospray ionization (ESI) is a common technique used for its analysis.

Table 2: Mass Spectrometry Data for **(-)-Catechin Gallate**

| Ionization Mode | Precursor Ion [M-H] <sup>-</sup> (m/z) | Key Fragment Ions (m/z) | Fragmentation Interpretation   |
|-----------------|--|-------------------------|--|
| Negative ESI    | 441.08                                 | 289.07, 169.01, 125.02  | Cleavage of the ester bond results in the loss of the galloyl moiety (152 Da), producing the catechin anion [M-H-152] <sup>-</sup> at m/z 289.07. The gallic acid anion is observed at m/z 169.01. A further fragment corresponding to the pyrogallol moiety is seen at m/z 125.02. <sup>[2]</sup> |

## Experimental Protocols

Detailed methodologies are essential for the replication and verification of spectroscopic data. The following protocols are generalized from standard practices for the analysis of catechins.

A standard protocol for acquiring NMR spectra of flavonoids like **(-)-Catechin gallate** is as follows:

- **Sample Preparation:** Approximately 1-5 mg of the purified **(-)-Catechin gallate** sample is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly methanol-d<sub>4</sub> or acetone-d<sub>6</sub>. The choice of solvent can affect the chemical shifts of hydroxyl protons.

- **Instrumentation:** Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- **$^1\text{H}$  NMR Acquisition:** One-dimensional proton spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger spectral width (around 200 ppm) is used. Due to the lower natural abundance of  $^{13}\text{C}$ , a greater number of scans and a longer acquisition time are required.
- **2D NMR Experiments:** To aid in the definitive assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent signal.

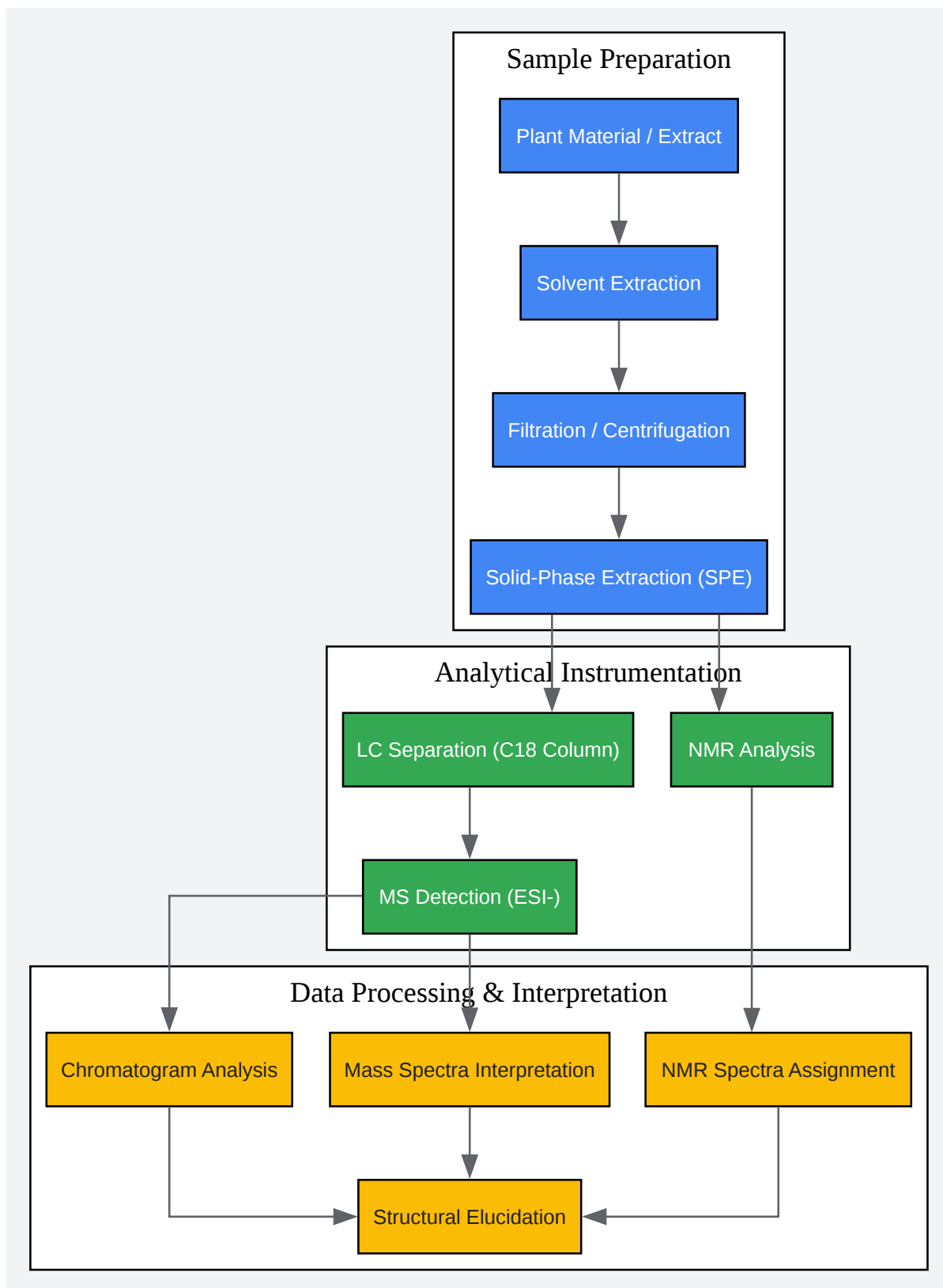
LC-MS is a powerful technique for the separation and identification of catechins from complex mixtures, such as tea extracts.

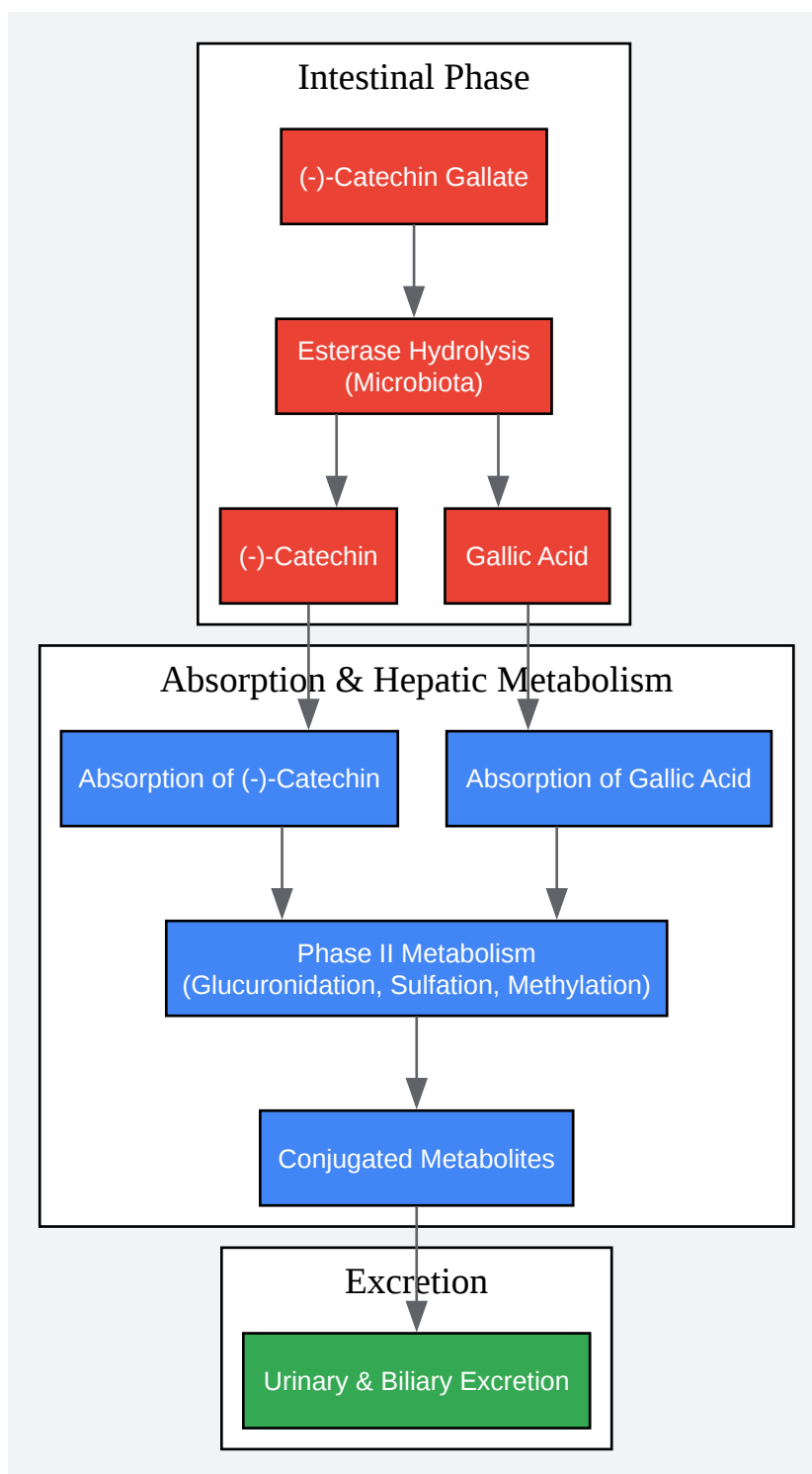
- **Sample Preparation:** A stock solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and diluted to an appropriate concentration. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
- **Chromatographic Separation:**
  - **Column:** A reversed-phase C18 column is typically used.
  - **Mobile Phase:** A gradient elution is commonly employed using two solvents: (A) water with a small amount of acid (e.g., 0.1% formic acid) and (B) an organic solvent like acetonitrile or methanol with the same acid modifier.
  - **Gradient Program:** A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the more nonpolar compounds.

- Mass Spectrometry Detection:
  - Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for catechins as it provides a strong signal for the deprotonated molecule  $[M-H]^-$ .[\[3\]](#)
  - Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
  - Data Acquisition: Data can be acquired in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification, which offers higher sensitivity and specificity. Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns for structural confirmation.[\[4\]](#)

## Visualizations: Pathways and Workflows

Visual diagrams are provided below to illustrate a relevant metabolic pathway and a typical analytical workflow for **(-)-Catechin gallate**.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. asianpubs.org [asianpubs.org]
- 2. Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Analytical Data of (-)-Catechin Gallate: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663601#spectroscopic-data-for-catechin-gallate-nmr-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)